molecular formula C21H25NO B1614028 2,6-Dimethyl-4'-piperidinomethyl benzophenone CAS No. 898775-08-1

2,6-Dimethyl-4'-piperidinomethyl benzophenone

Cat. No. B1614028
CAS RN: 898775-08-1
M. Wt: 307.4 g/mol
InChI Key: HZRLBOBNPFLPQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethyl-4’-piperidinomethyl benzophenone is a chemical compound with the molecular formula C21H25NO . It is a special chemical offered by various providers .


Molecular Structure Analysis

The molecular structure of 2,6-Dimethyl-4’-piperidinomethyl benzophenone contains a total of 50 bonds. These include 25 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 3 six-membered rings, 1 aromatic ketone, and 1 aliphatic tertiary amine .

Scientific Research Applications

Synthesis and Receptor Affinity Studies

2,6-Dimethyl-4'-piperidinomethyl benzophenone derivatives have been investigated for their affinity to the NMDA receptor, a key receptor in the central nervous system related to neurological conditions. In research focusing on the synthesis of dexoxadrol derivatives, it was found that the primary amines in these series show high NMDA-receptor affinity, indicating potential applications in studying or targeting this receptor for therapeutic purposes (Aepkers & Wünsch, 2004).

Photocrosslinking Applications in Biology

The incorporation of benzophenone derivatives into proteins, enabling photocrosslinking, is a powerful tool in biological research. This method allows for the study of protein interactions in vivo and in vitro, providing a novel approach to understanding protein dynamics and functions (Chin et al., 2002).

Polymer Degradation and Stability

In the field of materials science, derivatives of 2,6-Dimethyl-4'-piperidinomethyl benzophenone have been synthesized and evaluated for their potential in controlling the thermal and photo-oxidation of polyethylene. These additives show promising results in enhancing the degradation and stabilization of polymeric materials, which is crucial for environmental sustainability and materials engineering (Acosta et al., 1996).

Solvatochromism and Molecular Structure Analysis

The solvatochromic properties of N-substituted Michler’s ketones, which are related to 2,6-Dimethyl-4'-piperidinomethyl benzophenone, have been studied to understand the effects of solvent on UV/Vis spectral characteristics. These studies are essential for applications in dye chemistry, molecular electronics, and the development of sensors (Spange et al., 2002).

Environmental Applications

Research into the adsorption resins for the removal of benzophenone-4 from water highlights the environmental applications of 2,6-Dimethyl-4'-piperidinomethyl benzophenone derivatives. These studies contribute to water purification technology and the mitigation of pollutants, demonstrating the compound's utility in addressing environmental challenges (Zhou et al., 2018).

properties

IUPAC Name

(2,6-dimethylphenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO/c1-16-7-6-8-17(2)20(16)21(23)19-11-9-18(10-12-19)15-22-13-4-3-5-14-22/h6-12H,3-5,13-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZRLBOBNPFLPQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)C2=CC=C(C=C2)CN3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90642695
Record name (2,6-Dimethylphenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898775-08-1
Record name (2,6-Dimethylphenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dimethyl-4'-piperidinomethyl benzophenone
Reactant of Route 2
Reactant of Route 2
2,6-Dimethyl-4'-piperidinomethyl benzophenone
Reactant of Route 3
Reactant of Route 3
2,6-Dimethyl-4'-piperidinomethyl benzophenone
Reactant of Route 4
Reactant of Route 4
2,6-Dimethyl-4'-piperidinomethyl benzophenone
Reactant of Route 5
Reactant of Route 5
2,6-Dimethyl-4'-piperidinomethyl benzophenone
Reactant of Route 6
Reactant of Route 6
2,6-Dimethyl-4'-piperidinomethyl benzophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.